molecular formula C6H3Cl2F2NO B8437000 2,6-Dichloro-3,5-difluoro-4-amino-phenol

2,6-Dichloro-3,5-difluoro-4-amino-phenol

Cat. No. B8437000
M. Wt: 213.99 g/mol
InChI Key: LFQXCERJLSLBBC-UHFFFAOYSA-N
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Patent
US05260474

Procedure details

18 g of 2,6-dichloro-3,5-difluoro-4-nitrophenol are hydrogenated in 100 ml of methanol in the presence of 1.5 g of Raney nickel at 25°-45° C. using 30-50 bar of hydrogen until the take-up of hydrogen is complete. After filtration, the solution is freed from solvent under reduced pressure. 13 g of aminophenol (GC purity 98.4%) remain; m.p. 151° C.
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
1.5 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([F:8])=[C:6]([N+:9]([O-])=O)[C:5]([F:12])=[C:4]([Cl:13])[C:3]=1[OH:14].[H][H]>CO.[Ni]>[Cl:1][C:2]1[C:7]([F:8])=[C:6]([NH2:9])[C:5]([F:12])=[C:4]([Cl:13])[C:3]=1[OH:14]

Inputs

Step One
Name
Quantity
18 g
Type
reactant
Smiles
ClC1=C(C(=C(C(=C1F)[N+](=O)[O-])F)Cl)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
1.5 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration

Outcomes

Product
Name
Type
Smiles
ClC1=C(C(=C(C(=C1F)N)F)Cl)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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